molecular formula C13H18O3 B6171929 2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid CAS No. 115196-41-3

2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid

Cat. No. B6171929
CAS RN: 115196-41-3
M. Wt: 222.3
InChI Key:
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Description

The compound “2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid” likely belongs to the class of organic compounds known as carboxylic acids, specifically an aromatic carboxylic acid due to the presence of the methoxyphenyl group . Carboxylic acids contain a -COOH group and are often involved in the formation of polymers and various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid” are not available, similar compounds are often synthesized through processes like Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and other palladium-catalyzed reactions .


Chemical Reactions Analysis

Carboxylic acids, such as this compound, can react with bases to undergo “neutralizations”, producing water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid” would depend on its exact molecular structure. Carboxylic acids generally have higher boiling points than similar hydrocarbons due to their ability to form dimeric structures via hydrogen bonding .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid involves the reaction of 4-methoxybenzaldehyde with diethyl malonate to form 2-(4-methoxyphenyl)-3-methylbut-2-enoic acid. This intermediate is then subjected to a Michael addition reaction with diethyl malonate and subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "diethyl malonate", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 equiv) and diethyl malonate (2.0 equiv) in ethanol and add sodium ethoxide (1.0 equiv). Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and acidify with hydrochloric acid. Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 3: Dissolve the crude product in ethanol and add sodium hydroxide (1.0 equiv) and diethyl malonate (2.0 equiv). Heat the mixture under reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and acidify with hydrochloric acid. Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 5: Dissolve the crude product in water and add hydrochloric acid until the pH is acidic. Heat the mixture under reflux for 4 hours.", "Step 6: Cool the reaction mixture to room temperature and extract the product with ethyl acetate. Dry over anhydrous magnesium sulfate and evaporate the solvent to yield the final product, 2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid." ] }

CAS RN

115196-41-3

Product Name

2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid

Molecular Formula

C13H18O3

Molecular Weight

222.3

Purity

95

Origin of Product

United States

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